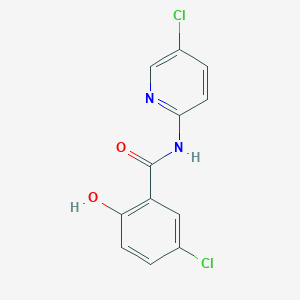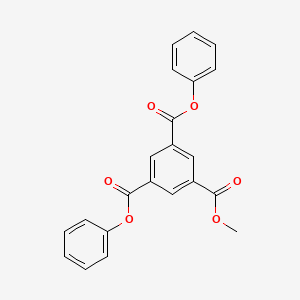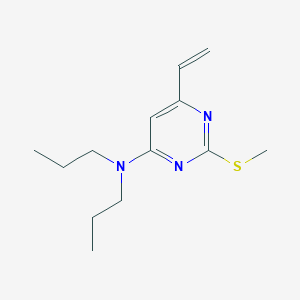
6-Ethenyl-2-(methylsulfanyl)-N,N-dipropylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethenyl-2-(methylsulfanyl)-N,N-dipropylpyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with an ethenyl group, a methylsulfanyl group, and two dipropylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethenyl-2-(methylsulfanyl)-N,N-dipropylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a halogenated pyrimidine derivative reacts with an alkene in the presence of a palladium catalyst.
Substitution with Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent.
N,N-Dipropylation: The final step involves the alkylation of the pyrimidine ring with propyl halides to introduce the dipropylamine groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-Ethenyl-2-(methylsulfanyl)-N,N-dipropylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Thiol reagents, alkyl halides, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various pyrimidine derivatives with different functional groups.
Scientific Research Applications
6-Ethenyl-2-(methylsulfanyl)-N,N-dipropylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethenyl-2-(methylsulfanyl)-N,N-dipropylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Ethenyl-4,6-dimethylpyrimidine: Similar structure but lacks the methylsulfanyl and dipropylamine groups.
6-Methylthio-2-propylpyrimidine: Contains a methylsulfanyl group but lacks the ethenyl and dipropylamine groups.
4-Amino-2-ethenylpyrimidine: Contains an ethenyl group but lacks the methylsulfanyl and dipropylamine groups.
Uniqueness
6-Ethenyl-2-(methylsulfanyl)-N,N-dipropylpyrimidin-4-amine is unique due to the combination of its ethenyl, methylsulfanyl, and dipropylamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
823220-73-1 |
|---|---|
Molecular Formula |
C13H21N3S |
Molecular Weight |
251.39 g/mol |
IUPAC Name |
6-ethenyl-2-methylsulfanyl-N,N-dipropylpyrimidin-4-amine |
InChI |
InChI=1S/C13H21N3S/c1-5-8-16(9-6-2)12-10-11(7-3)14-13(15-12)17-4/h7,10H,3,5-6,8-9H2,1-2,4H3 |
InChI Key |
IRSSVTWABUBYSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC(=C1)C=C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



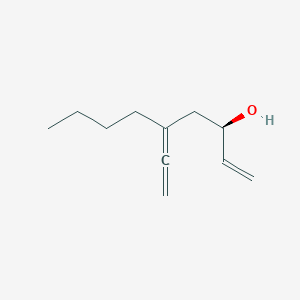
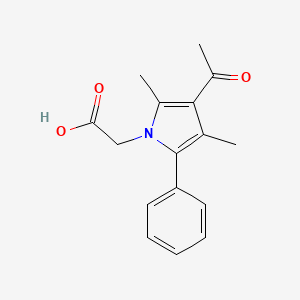


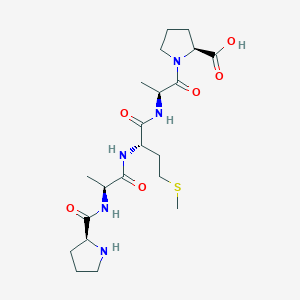
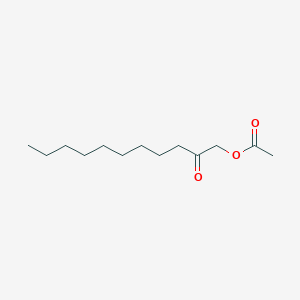
![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)
![[(2R)-but-3-yn-2-yl]oxymethylbenzene](/img/structure/B14233037.png)

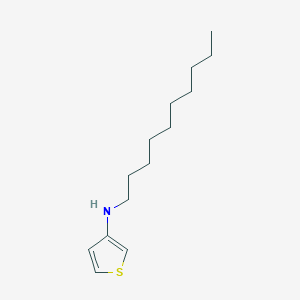
![2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233057.png)
